6-n-Octylaminouracil (6-n-Octylaminouracil) is a synthetic compound that acts as a selective agonist for the G protein-coupled receptor 84 (GPR84). [, , ] GPR84 belongs to a family of receptors involved in sensing medium-chain fatty acids (MCFAs) and plays a role in inflammatory responses and metabolic processes. [, ] 6-n-Octylaminouracil is a valuable tool in scientific research, enabling the study of GPR84 function and its involvement in various physiological and pathological conditions.
Mechanism of Action
6-n-Octylaminouracil exerts its effects by selectively binding to and activating GPR84. [, , ] This activation triggers downstream signaling pathways, leading to various cellular responses depending on the cell type and context. For instance, in macrophages, 6-n-Octylaminouracil enhances the expression of phosphorylated Akt, p-ERK, and promotes p65 nuclear translocation, ultimately increasing the production of inflammatory mediators. [] In brown adipose tissue, 6-n-Octylaminouracil counteracts the negative effects of GPR84 knockout, restoring brown adipocyte activity and improving mitochondrial respiration. []
Applications
Investigating GPR84 function: 6-n-Octylaminouracil is crucial for understanding the role of GPR84 in immune responses, inflammation, and metabolic regulation. [, , ] By activating GPR84, researchers can study downstream signaling pathways, identify interacting partners, and elucidate the receptor's function in different cell types.
Studying inflammatory responses: 6-n-Octylaminouracil has been used to demonstrate the pro-inflammatory role of GPR84 in macrophages. [] This finding suggests that GPR84 antagonists might be potential therapeutic targets for inflammatory diseases.
Exploring metabolic regulation: Research using 6-n-Octylaminouracil has shown that GPR84 activation can enhance brown adipose tissue activity and improve mitochondrial respiration, suggesting a potential role for GPR84 agonists in treating metabolic disorders. []
Developing new therapeutic strategies: The knowledge gained from studying 6-n-Octylaminouracil's effects on GPR84 can be applied to develop novel therapeutic agents targeting this receptor for treating inflammatory diseases, metabolic disorders, and potentially cancer. [, ]
Related Compounds
2-Hydroxyoctanoic acid
Compound Description: 2-Hydroxyoctanoic acid is a medium-chain fatty acid (MCFA) with a hydroxyl group at the 2-position. It is mentioned as a potential endogenous ligand for GPR84 []. Relevance: This compound is relevant to 6-n-Octylaminouracil because it acts as a potential agonist of GPR84, the same receptor targeted by 6-n-Octylaminouracil. The paper suggests that MCFAs with hydroxyl groups at the 2- or 3-position, like 2-Hydroxyoctanoic acid, show greater efficacy in activating GPR84 compared to non-hydroxylated MCFAs []. This suggests a structure-activity relationship for GPR84 agonists, where the presence and position of the hydroxyl group play a role in receptor activation.
3-Hydroxyoctanoic acid
Compound Description: 3-Hydroxyoctanoic acid is another MCFA, structurally similar to 2-Hydroxyoctanoic acid, but with the hydroxyl group located at the 3-position. It is also identified as a potential endogenous ligand for GPR84 []. Relevance: Similar to 2-Hydroxyoctanoic acid, this compound is relevant to 6-n-Octylaminouracil due to its potential agonist activity on GPR84. The paper highlights that both 2- and 3-Hydroxyoctanoic acids are more potent activators of GPR84 compared to non-hydroxylated MCFAs []. This further emphasizes the importance of the hydroxyl group and its position for GPR84 activation and its potential impact on the development of compounds like 6-n-Octylaminouracil that target this receptor.
Lipopolysaccharide (LPS)
Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It is a potent activator of the immune system, often used to induce inflammation in experimental settings. Studies show that LPS can increase the expression of GPR84 in various macrophage populations [].Relevance: While structurally dissimilar to 6-n-Octylaminouracil, LPS is relevant because it influences the expression of the target receptor, GPR84. The study shows that LPS upregulates GPR84 expression, suggesting a potential interplay between inflammatory signals triggered by LPS and the GPR84 pathway []. This information is crucial for understanding the context in which 6-n-Octylaminouracil, a GPR84 agonist, might exert its effects, especially in inflammatory settings.
Oxidized Low-Density Lipoprotein (oxLDL)
Compound Description: Oxidized Low-Density Lipoprotein (oxLDL) is a modified form of LDL cholesterol. It is considered pro-inflammatory and plays a role in the development of atherosclerosis. Research indicates that oxLDL can also elevate GPR84 expression in macrophages [].Relevance: Similar to LPS, oxLDL is relevant to 6-n-Octylaminouracil because it modulates the expression of the receptor GPR84, although it does not directly interact with the receptor like 6-n-Octylaminouracil. The ability of oxLDL to increase GPR84 expression suggests a potential link between GPR84 signaling and metabolic disorders like atherosclerosis, where oxLDL plays a significant role []. This information adds another layer of complexity to the potential applications of GPR84 modulators like 6-n-Octylaminouracil.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK598809 is a selective D(3)R antagonist recently progressed in Phase I trials. GSK-598809 may decrease the rewarding effects of contextual cues associated with drug intake preclinically, which may reduce drug craving in humans.
GSK626616 is an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3; IC50 = 0.7 nM). It enhances erythropoietin-induced erythropoiesis in isolated human bone marrow. GSK626616 increases hemoglobin levels in a mouse model of carboplatin- and radiation-induced anemia. GSK 626616 is a YAK3/DYRK3 kinase inhibitor. It is a chemoprotective agent for the potential treatment of chemotherapy-induced anaemia.
Novel Activator of Satellite Cell Proliferation and Enhance Repair of Damaged Muscle GSK649A is a novel Activator of Satellite Cell Proliferation and Enhance Repair of Damaged Muscle.
GSK-625433 is a homochiral inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound has the ability to inhibit the polymerase of both HCV genotypes 1a and 1b.
GSK656, also known as GSK3036656 and GSK070, is a potent Mtb LeuRS inhibitor. GSK656 shows potent inhibition of Mtb LeuRS (IC50 = 0.20 μM) and in vitro antitubercular activity (Mtb H37Rv MIC = 0.08 μM). Additionally, it is highly selective for the Mtb LeuRS enzyme with IC50 of >300 μM and 132 μM for human mitochondrial LeuRS and human cytoplasmic LeuRS, respectively. In addition, it exhibits remarkable PK profiles and efficacy against Mtb in mouse TB infection models with superior tolerability over initial leads. GSK656 has been progressed to clinical development for the treatment of tuberculosis.
Novel potent and selective reversible KDM1A inhibitor and Lysine-specific demethylase 1 (LSD1)-specific inhibitor GSK-690 is a potent and selective Reversible Inhibitors of Lysine Specific Demethylase 1.
GSK6853 is a chemical probe for the bromodomain of BRPF1 that displays a TR-FRET pIC50 value of 8.1 and a BROMOscan pKd value of 9.5. It exhibits >1,600-fold selectivity for BRPF1 over all other bromodomains in a BROMOscan assay and shows cellular target engagement with a pIC50 value of 7.7 in a NanoBRET assay evaluating the interaction of the NanoLuc-BRPF1 bromodomain with histone H3.3-HaloTag in HEK293 cells. See the Structural Genomics Consortium (SGC) website for more information. GSK6853 is a potent (300 pM), soluble, cell active (20 nM), and highly selective inhibitor of the BRPF1 bromodomain, and demonstrated properties suitable for cellular and in vivo studies. The BRPF (Bromodomain and PHD Fingercontaining) protein family are important scaffolding proteins for assembly of MYST histone acetyltransferase complexes. BRPF1 (bromodomain and PHD finger containing protein 1) is involved in the epigenetic regulation of gene expression and have been implicated in human cancer.